molecular formula C22H20F3N B12758365 1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)- CAS No. 91306-92-2

1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12758365
CAS No.: 91306-92-2
M. Wt: 355.4 g/mol
InChI Key: IUVZDFSSVXKHOG-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a methyl group, a tetrahydronaphthalenyl group, and a trifluoromethylphenyl group, making it a unique and potentially significant molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, naphthalenes, and trifluoromethylbenzenes. Common synthetic routes may involve:

    Friedel-Crafts Alkylation: This reaction can introduce the tetrahydronaphthalenyl group to the pyrrole ring.

    Nitration and Reduction: These steps can be used to introduce and subsequently reduce nitro groups to amines, which can then be further functionalized.

    Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to attach the trifluoromethylphenyl group to the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrroles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, while the tetrahydronaphthalenyl group might contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 2-methyl-5-phenyl-1-(3-(trifluoromethyl)phenyl)-: Lacks the tetrahydronaphthalenyl group.

    1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-phenyl-: Lacks the trifluoromethylphenyl group.

    1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-methylphenyl)-: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The unique combination of the trifluoromethylphenyl and tetrahydronaphthalenyl groups in “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” may confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

91306-92-2

Molecular Formula

C22H20F3N

Molecular Weight

355.4 g/mol

IUPAC Name

2-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrole

InChI

InChI=1S/C22H20F3N/c1-15-9-12-21(18-11-10-16-5-2-3-6-17(16)13-18)26(15)20-8-4-7-19(14-20)22(23,24)25/h4,7-14H,2-3,5-6H2,1H3

InChI Key

IUVZDFSSVXKHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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